molecular formula C24H26N6 B3011245 N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946287-97-4

N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3011245
CAS No.: 946287-97-4
M. Wt: 398.514
InChI Key: DVLFJJAHTZIRSQ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H26N6 and its molecular weight is 398.514. The purity is usually 95%.
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Biological Activity

N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing data from various research studies and findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 946287-97-4
  • Molecular Formula : C24_{24}H26_{26}N6_6
  • Molecular Weight : 398.5 g/mol

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its diverse pharmacological properties. This compound functions primarily as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical in cancer progression and angiogenesis. The inhibition of these receptors leads to:

  • Reduction in tumor growth : Studies have shown significant inhibition of tumor cell proliferation in various cancer models.
  • Induction of apoptosis : The compound has been observed to induce programmed cell death in cancer cells, thereby reducing tumor size and metastasis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer effects. For instance, a recent study demonstrated that a related compound effectively inhibited cell migration and induced apoptosis in MCF-7 breast cancer cells at IC50_{50} values ranging from 0.3 to 24 µM, depending on the specific target .

CompoundTargetIC50_{50} (µM)Effect
5iEGFR0.3Inhibition of tumor growth
5iVEGFR27.60Induction of apoptosis

Other Biological Activities

Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antifungal properties against various pathogens .
  • Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Antiparasitic Activity : Certain analogs have been evaluated for their efficacy against parasitic infections, showcasing a broad spectrum of biological activity .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Breast Cancer Model : In vitro studies using MCF-7 cells showed that treatment with pyrazolo[3,4-d]pyrimidine derivatives resulted in a marked decrease in cell viability and significant induction of apoptosis .
  • BRAF(V600E) Inhibition : Research has identified that some derivatives effectively inhibit BRAF(V600E), a common mutation in melanoma, indicating their potential as targeted therapies .

Properties

IUPAC Name

N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-17-9-8-14-29(16-17)24-27-22(26-21-13-7-6-10-18(21)2)20-15-25-30(23(20)28-24)19-11-4-3-5-12-19/h3-7,10-13,15,17H,8-9,14,16H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFJJAHTZIRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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